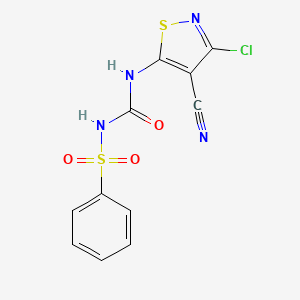

1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea

Description

1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea is a synthetic urea derivative featuring a benzenesulfonyl group linked to a substituted 1,2-thiazole ring. The thiazole moiety is functionalized with electron-withdrawing substituents: a chlorine atom at the 3-position and a cyano group at the 4-position.

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O3S2/c12-9-8(6-13)10(20-15-9)14-11(17)16-21(18,19)7-4-2-1-3-5-7/h1-5H,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSPKKLFKAYANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C(=NS2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea typically involves the reaction of benzenesulfonyl isocyanate with 3-chloro-4-cyano-1,2-thiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in redox reactions under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding sulfonylurea derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme functions.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known drugs.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea would depend on its specific biological target. In general, sulfonylureas exert their effects by binding to specific receptors or enzymes, modulating their activity. For example, in the case of hypoglycemic agents, they bind to the sulfonylurea receptor on pancreatic beta cells, stimulating insulin release.

Comparison with Similar Compounds

Substituent Impact :

- They also increase lipophilicity (estimated LogP ~3.5 vs. 2.33 for methoxy analogs), favoring membrane permeability but reducing aqueous solubility .

Pharmacological Activity

Available Ki values for related compounds suggest substituents critically influence receptor affinity:

| Compound Name | Ki (nM) | Receptor Target |

|---|---|---|

| 2-[1-(Benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine | 4220 | 5-HT1e |

| 1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea | 100000 | 5-HT1e |

| Piboserod (reference compound) | 10000 | 5-HT1e |

The target compound’s chloro/cyano substituents may enhance 5-HT1e receptor binding compared to methyl or methoxy groups, though experimental validation is needed. Computational docking studies using tools like AutoDock4 could predict binding modes, leveraging the benzenesulfonyl group’s role in hydrophobic pocket interactions .

Physicochemical Properties

Key properties of analogous compounds:

| Compound Name | LogP | PSA (Ų) | Molecular Weight |

|---|---|---|---|

| 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea | ~3.5* | ~100* | 378.8 |

| 1-(3-methoxy-1,2-benzothiazol-5-yl)-3-methylurea | 2.33 | 63.25 | 237.28 |

*Estimated values based on substituent contributions. The target compound’s higher LogP suggests improved lipid bilayer penetration but may necessitate formulation adjustments for solubility .

Metabolic and Toxicological Considerations

Toxicity risks, such as off-target binding or reactive metabolite formation, remain speculative without empirical data.

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | Thiazole Substituents | Ki (nM) | LogP | PSA (Ų) |

|---|---|---|---|---|

| 1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea | 3-Cl, 4-CN | N/A | ~3.5 | ~100 |

| 1-(1-Methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea | 3-Me | 100000 | N/A | N/A |

| 2-[1-(Benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine | - | 4220 | N/A | N/A |

| 1-(3-methoxy-1,2-benzothiazol-5-yl)-3-methylurea | 3-OMe | N/A | 2.33 | 63.25 |

Table 2: Physicochemical Properties

| Property | Target Compound | 1-(3-methoxy-1,2-benzothiazol-5-yl)-3-methylurea |

|---|---|---|

| Molecular Weight | 378.8 | 237.28 |

| LogP | ~3.5 | 2.33 |

| PSA | ~100 | 63.25 |

Biological Activity

1-(Benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea is a synthetic organic compound classified as a sulfonylurea. This class of compounds is primarily known for its hypoglycemic properties, making it significant in the treatment of diabetes. The unique structural features of this compound, including a benzenesulfonyl group and a thiazole ring, suggest diverse biological activities beyond glucose regulation.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea |

| CAS Number | 866154-06-5 |

| Molecular Formula | C11H7ClN4O3S2 |

The biological activity of 1-(benzenesulfonyl)-3-(3-chloro-4-cyano-1,2-thiazol-5-yl)urea is primarily attributed to its interaction with specific receptors or enzymes. In the context of hypoglycemic activity, it binds to sulfonylurea receptors on pancreatic beta cells, enhancing insulin secretion. This mechanism is similar to other sulfonylureas but may also extend to other biological targets due to its unique structure.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds in the thiazole and urea classes have shown efficacy against various bacterial strains and fungi. For instance, derivatives have demonstrated minimal inhibitory concentrations (MICs) effective against pathogens such as Staphylococcus aureus and Candida albicans .

- Antitumor Activity : Studies on related compounds indicate potential antitumor effects. For example, some urea derivatives have shown selective cytotoxicity against various cancer cell lines with GI50 values ranging from 15.1 μM to 93.3 μM .

Case Studies

- Antibacterial and Antifungal Effects : A series of studies evaluated the antibacterial activity of thiazole-derived ureas against common pathogens. The compound exhibited significant inhibition at concentrations as low as 50 μg/mL .

- Cytotoxicity in Cancer Research : In vitro studies have reported that similar thiazole-containing ureas can inhibit cancer cell proliferation effectively. For instance, one study found that a related compound had an IC50 value of 16.23 μM against U937 human monocytic cells, indicating its potential as an anticancer agent .

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

| Compound Type | Activity Type | IC50 / MIC Values |

|---|---|---|

| Thiazole-based Ureas | Antibacterial | MIC = 50 μg/mL |

| Urea Derivatives | Antitumor (U937 Cells) | IC50 = 16.23 μM |

| Sulfonylureas | Hypoglycemic | Varies by compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.